4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide
Description
4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is a benzamide derivative characterized by a bromine substituent at the 4-position, a hydroxymethyl group at the 2-position, and an isopropylamide moiety. The hydroxymethyl group may confer moderate polarity, influencing solubility and metabolic stability compared to analogs with bulkier or more lipophilic substituents .
Properties
IUPAC Name |
4-bromo-2-(hydroxymethyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(15)10-4-3-9(12)5-8(10)6-14/h3-5,7,14H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFRYNUUHUBMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide typically involves the bromination of a benzamide precursor followed by the introduction of the hydroxymethyl and N-isopropyl groups. One common method involves the following steps:
Bromination: The starting benzamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.
N-Isopropylation: Finally, the hydroxymethylated intermediate is reacted with isopropylamine to introduce the N-isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products:
Oxidation: 4-Bromo-2-(carboxymethyl)-N-isopropylbenzamide
Reduction: 2-(Hydroxymethyl)-N-isopropylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key enzymes or signaling proteins relevant to the disease or condition being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Benzamide derivatives are highly tunable, with substituent variations significantly altering their properties. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to ethoxy () or trifluoropropoxy () analogs.
- Halogen Influence: Bromine at the 4-position is conserved across analogs, but additional halogens (e.g., Cl, F in ) may improve binding affinity in therapeutic targets.
Biological Activity
4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12BrN2O2. The presence of the bromine atom and the hydroxymethyl group contributes to its unique properties and biological interactions.
Mode of Action
The biological activity of this compound is thought to involve interactions with various molecular targets. Similar compounds often act through:
- Non-covalent interactions : These include hydrogen bonding, ionic interactions, and hydrophobic effects.
- Receptor binding : Compounds with similar structures have been shown to interact with receptors such as the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), which are critical in pain modulation and other physiological responses .
Biochemical Pathways
Research indicates that compounds related to this compound may influence several biochemical pathways, including:
- Anti-inflammatory pathways : By modulating cytokine release.
- Antioxidant activity : Potentially reducing oxidative stress in cells.
- Antimicrobial effects : Inhibiting bacterial growth through various mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the benzamide structure can significantly affect potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhances lipophilicity and receptor affinity |
| Hydroxymethyl group | Increases solubility and potential for hydrogen bonding |
Case Studies
-
Analgesic Activity
A study investigating the analgesic properties of compounds similar to this compound found that modifications could enhance binding affinity to opioid receptors, leading to significant anti-nociceptive effects in animal models. The study reported an effective dose (ED50) in a tail-flick test, indicating potential for pain management applications . -
Antimicrobial Properties
Another study highlighted the antimicrobial activity of related compounds against various bacterial strains. The findings suggest that structural features significantly influence antimicrobial efficacy, providing a basis for further development of new antibacterial agents.
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate variability in absorption, distribution, metabolism, and excretion (ADME). Factors influencing these properties include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
